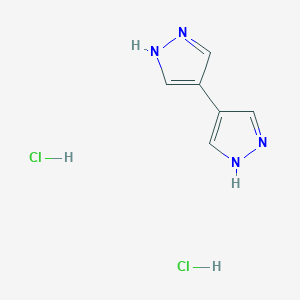

4-(1H-Pyrazol-4-yl)-1H-pyrazole;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

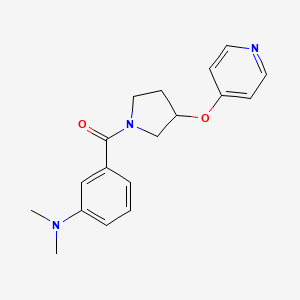

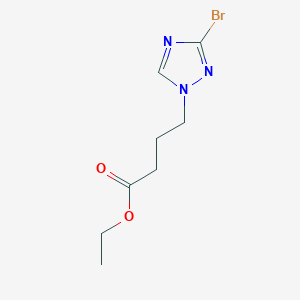

The compound “4-(1H-Pyrazol-4-yl)-1H-pyrazole;dihydrochloride” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole compounds, including “this compound”, often involves the use of multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . One specific method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure would require further analysis using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopic analysis .

Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 134.14 g/mol, a topological polar surface area of 57.4 Ų, and a hydrogen bond donor count of 2 . The exact mass and monoisotopic mass are 134.059246208 g/mol .

Applications De Recherche Scientifique

Chemical Properties

This compound has a CAS Number of 1141886-18-1 and a molecular weight of 207.06 . It is typically stored at room temperature and comes in a powder form .

Synthesis of Biazoles

The structural motif of biazoles is predominant in many natural products, pharmaceuticals, and organic materials . The compound plays a critical role in the dehydrogenative synthesis of biazoles . This strategy enables the homocoupling of biazoles and the heterocoupling of two different azoles .

Anticancer Activity

A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . These include MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Catalysis

5- (Di-tert-butylphosphino)-1′, 3′, 5′-triphenyl-1′H- [1,4′]bipyrazole is a non-proprietary ligand for palladium-catalyzed amination of aryl halides including aryl chlorides . It works best when the palladium source is Pd2 (dba)3 .

High-Energy-Density Materials (HEDMs)

Due to its conjugated system and nitrogen-rich backbone, bipyrazole is an excellent platform for designing high-energy propellants and explosives . A novel energetic molecule, namely 1,1-diamino-3,3′,5,5′-tetranitro-4,4′-bipyrazole (DATNBP-2), was designed and synthesized .

Coordination Chemistry

The weakly basic nitrogen atoms of deprotonated bipyrazoles have been applied in coordination chemistry, particularly to access coordination polymers and metal−organic frameworks .

Safety and Hazards

Propriétés

IUPAC Name |

4-(1H-pyrazol-4-yl)-1H-pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c1-5(2-8-7-1)6-3-9-10-4-6;;/h1-4H,(H,7,8)(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWWDDAWFGHHBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=CNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)

![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)

![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)